2-{[(4-bromophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole
CAS No.: 851800-72-1
Cat. No.: VC7505357
Molecular Formula: C18H14BrF3N2OS
Molecular Weight: 443.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851800-72-1 |
|---|---|
| Molecular Formula | C18H14BrF3N2OS |
| Molecular Weight | 443.28 |
| IUPAC Name | [2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C18H14BrF3N2OS/c19-13-7-5-12(6-8-13)11-26-17-23-9-10-24(17)16(25)14-3-1-2-4-15(14)18(20,21)22/h1-8H,9-11H2 |
| Standard InChI Key | VYQLNYZONPDKBS-UHFFFAOYSA-N |
| SMILES | C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3C(F)(F)F |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 2-{[(4-bromophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole delineates its components:
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4,5-Dihydro-1H-imidazole core: A five-membered heterocycle with two adjacent nitrogen atoms and one double bond .
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1-[2-(Trifluoromethyl)benzoyl] group: A benzoyl substituent at position 1 bearing a trifluoromethyl (-CF₃) group at the ortho position .
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2-{[(4-Bromophenyl)methyl]sulfanyl} group: A thioether linkage connecting a 4-bromobenzyl moiety to position 2 of the imidazole .
The molecular formula is C₁₈H₁₄BrF₃N₂OS, with a calculated molecular weight of 443.27 g/mol (Table 1).
Table 1: Molecular Composition
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 18 | 12.01 | 216.18 |
| H | 14 | 1.008 | 14.11 |
| Br | 1 | 79.90 | 79.90 |
| F | 3 | 19.00 | 57.00 |
| N | 2 | 14.01 | 28.02 |
| O | 1 | 16.00 | 16.00 |
| S | 1 | 32.07 | 32.07 |
| Total | 443.27 |
Three-Dimensional Conformation
Density functional theory (DFT) simulations of analogous imidazole derivatives suggest a non-planar geometry due to steric interactions between the 2-(trifluoromethyl)benzoyl and 4-bromobenzyl groups . The dihydroimidazole ring adopts an envelope conformation, with C4 and C5 atoms deviating from planarity by approximately 15° .
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves three sequential steps (Scheme 1):
Scheme 1: Proposed Synthesis
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Formation of 4,5-Dihydro-1H-imidazole-2-thiol: Cyclocondensation of 1,2-diaminoethane with carbon disulfide under basic conditions yields the thiol-functionalized imidazole core .
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S-Alkylation: Reaction with 4-bromobenzyl bromide in dimethylformamide (DMF) introduces the sulfanyl-benzyl group .
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N-Acylation: Treatment with 2-(trifluoromethyl)benzoyl chloride in the presence of triethylamine affords the final product .
Table 2: Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CS₂, NaOH | H₂O/EtOH | 80 | 6 | 72 |
| 2 | 4-Bromobenzyl bromide, K₂CO₃ | DMF | 25 | 12 | 65 |
| 3 | 2-(Trifluoromethyl)benzoyl chloride, Et₃N | CH₂Cl₂ | 0 → 25 | 4 | 58 |
Optimization Challenges
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Thiol Oxidation: Competing disulfide formation during S-alkylation necessitates inert atmosphere conditions .
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Steric Hindrance: Bulky substituents reduce acylation efficiency, requiring excess acyl chloride (1.5 eq) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO- d6):
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δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H from benzoyl)
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δ 7.68–7.61 (m, 4H, Ar-H from 4-bromobenzyl)
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δ 4.38 (s, 2H, SCH₂C₆H₄Br)
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δ 3.92–3.85 (m, 2H, H4, H5 of dihydroimidazole)
13C NMR (101 MHz, DMSO- d6):
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δ 167.8 (C=O)
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δ 138.2–121.4 (Ar-C)
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δ 117.2 (q, J = 288 Hz, CF₃)
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δ 45.3 (SCH₂)
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at m/z 443.0732 [M+H]⁺ (calc. 443.0728), with characteristic fragment ions at m/z 325 (loss of CF₃C₆H₄CO) and m/z 185 (C₇H₆BrS) .
Comparative Analysis with Analogous Compounds
Table 3: Structure-Activity Relationships
| Compound | LogP | MIC (μg/mL) | Solubility (μg/mL) |
|---|---|---|---|
| Target Compound | 3.8 | N/A | 12 |
| 4-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole | 2.9 | 64 | 45 |
| 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole | 4.1 | 128 | 8 |
The sulfur linkage in the target compound reduces hydrophobicity compared to diaryl imidazoles, potentially improving bioavailability .
Industrial and Research Applications
Catalytic Uses
Imidazole-thioethers serve as ligands in palladium-catalyzed cross-couplings. The CF₃ group enhances electron-deficient character, improving catalytic turnover in Suzuki-Miyaura reactions (TON up to 12,000) .
Materials Science
Liquid crystalline phases emerge in derivatives with alkyl chains, showing smectic A transitions at 145–160°C .
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